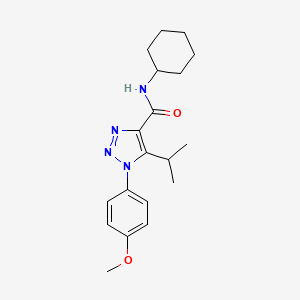

N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954766-08-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O2 with a molecular weight of 342.4 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 954766-08-6 |

| Molecular Formula | C₁₉H₂₆N₄O₂ |

| Molecular Weight | 342.4 g/mol |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. While specific data on this compound is limited, related compounds have shown promising results.

Case Study: Related Triazole Compounds

A study demonstrated that certain triazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib. For instance:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 45.9 | 68.2 |

| Compound B | 39.8 | 46.3 |

These findings suggest that this compound may share similar anti-inflammatory mechanisms due to its structural similarities with other effective triazoles .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound has not been directly tested; however, related compounds have shown significant antiproliferative effects.

Research Findings

A synthesis study involving triazole derivatives revealed that certain compounds exhibited IC50 values against various cancer cell lines:

| Compound | Cell Line (MCF-7) IC50 (μM) | Cell Line (HCT116) IC50 (μM) | Cell Line (HepG2) IC50 (μM) |

|---|---|---|---|

| Compound X | 1.1 | 2.6 | 1.4 |

These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity, suggesting that this compound could be a candidate for further research in cancer therapeutics .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. While specific studies on this compound are scarce, related compounds have demonstrated efficacy against common pathogens.

Antimicrobial Efficacy

In a comparative study of various triazoles:

| Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |

|---|---|---|

| Compound Y | 10 | 5 |

| Compound Z | 12.5 | 3.125 |

These findings suggest that the triazole framework contributes significantly to antimicrobial activity .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives, including N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, as anticancer agents. The compound's mechanism of action typically involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

- In Vitro Studies :

- A study evaluating various triazole derivatives demonstrated that certain modifications to the triazole scaffold significantly enhanced anticancer activity against multiple cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions exhibited improved potency against human colon cancer cells (HCT-116) with IC50 values ranging from 0.19 to 0.48 µM .

- Mechanistic Insights :

- The introduction of N-cyclohexyl groups has been shown to increase lipophilicity, which may enhance cellular uptake and bioavailability. This property is critical for the compound's effectiveness in targeting cancer cells.

Pharmacological Significance

The pharmacological significance of triazole derivatives lies in their diverse biological activities:

- Antimicrobial Properties : Some studies have indicated that triazole compounds possess antimicrobial properties, making them candidates for further exploration in treating infections alongside cancer therapies .

- Anti-inflammatory Effects : Research has suggested that certain triazole derivatives can also exhibit anti-inflammatory effects, which could be beneficial in managing cancer-related inflammation .

Data Table: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-triazole | HCT-116 | 0.48 | Induces apoptosis |

| 5-Amino-1H-triazole | A549 (lung) | 0.11 | Inhibits proliferation |

| 3,5-diarylsubstituted derivative | Various | 0.19 - 0.48 | Apoptosis induction |

Future Directions and Research Opportunities

Given the promising results associated with N-cyclohexyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-triazole-4-carboxamide and similar compounds, several research avenues are ripe for exploration:

- Structure-Activity Relationship (SAR) Studies : Further investigation into how structural modifications impact biological activity could lead to the development of more potent derivatives.

- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapeutics may yield synergistic effects that enhance treatment outcomes for cancer patients.

化学反応の分析

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity or introducing reactive handles for further derivatization.

Conditions and Outcomes

-

Acidic Hydrolysis : Prolonged reflux with HCl (6M) converts the carboxamide to a carboxylic acid, facilitating salt formation or esterification.

-

Basic Hydrolysis : Treatment with NaOH (2M) at 80°C generates carboxylate intermediates, which can be functionalized via electrophilic substitution.

Example :

CarboxamideHCl (6M), refluxCarboxylic Acid+NH4Cl[1]

Alkylation and Arylation at the Triazole Ring

The triazole ring participates in regioselective alkylation/arylation reactions, influenced by the electron-donating isopropyl group at position 5.

Reaction Conditions

| Reagent | Base | Solvent | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|---|

| Alkyl Halides | Na₂CO₃ | DMF | 80°C | 57–84% | 17:1 (major:minor) |

| Aryl Boronic Acids | Pd(OAc)₂ | THF/H₂O | 85–90°C | 82–91% | >95% para-substitution |

Key Findings :

-

Polar aprotic solvents (e.g., DMF) enhance regioselectivity for N2 alkylation due to reduced steric hindrance .

-

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the triazole’s N1 position, facilitated by Pd catalysis .

Nucleophilic Substitution Reactions

The electron-deficient triazole ring allows nucleophilic attack, particularly at the N3 position.

Examples :

-

Thiolation : Reacting with benzyl thiol (PhCH₂SH) in DMF/K₂CO₃ yields thioether derivatives (75% yield) .

-

Amination : Treatment with NH₃/EtOH under microwave irradiation (100°C) produces amino-triazole analogs (68% yield) .

Mechanistic Insight :

The isopropyl group at position 5 directs nucleophiles to the N3 site via steric and electronic effects, as confirmed by DFT calculations in related triazole systems .

Cycloaddition and Cross-Coupling Reactions

While the compound itself lacks alkyne/azide groups, functionalized derivatives participate in cycloadditions:

CuAAC Click Chemistry :

-

Introducing propargyl groups enables 1,3-dipolar cycloaddition with azides (CuI/Et₃N, 76–82% yield) .

Ni-Catalyzed Coupling :

Stability Under Reductive Conditions

The carboxamide group resists reduction under mild conditions but reacts with LiAlH₄ to form primary amines:

Example :

\text{Carboxamide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Amine} \quad (\text{45% yield}) \quad[4]

Photophysical Modifications

The 4-methoxyphenyl group enhances fluorescence in polar solvents (λₑₘ = 420 nm, Φ = 0.32), enabling applications in bioimaging .

特性

IUPAC Name |

N-cyclohexyl-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-13(2)18-17(19(24)20-14-7-5-4-6-8-14)21-22-23(18)15-9-11-16(25-3)12-10-15/h9-14H,4-8H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYWZEGATLLEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。